4-(2-Aminoethyl)-3-fluoroaniline

Overview

Description

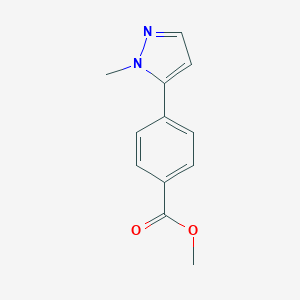

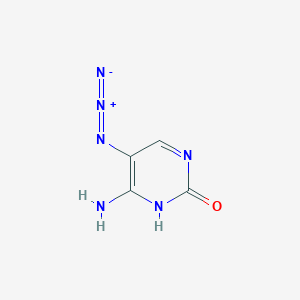

4-(2-Aminoethyl)-3-fluoroaniline, also known as 3-FAE, is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. This compound belongs to the family of fluorinated aromatic amines, which have been widely studied for their biological activities. In

Scientific Research Applications

4-(2-Aminoethyl)-3-fluoroaniline has been studied for its potential applications in medicinal chemistry. It has been shown to exhibit anticancer, antimicrobial, and anti-inflammatory activities. In particular, 4-(2-Aminoethyl)-3-fluoroaniline has been found to be a potent inhibitor of tubulin polymerization, which is a critical process in cancer cell division. This compound has also been shown to inhibit the growth of various bacteria and fungi, making it a promising candidate for the development of new antibiotics.

Mechanism Of Action

The mechanism of action of 4-(2-Aminoethyl)-3-fluoroaniline is not fully understood. However, it has been proposed that this compound acts by binding to the colchicine binding site on tubulin, which prevents the polymerization of microtubules. This, in turn, disrupts the mitotic spindle and leads to cell cycle arrest and apoptosis. Additionally, 4-(2-Aminoethyl)-3-fluoroaniline has been shown to inhibit the activity of bacterial and fungal enzymes, leading to cell death.

Biochemical And Physiological Effects

The biochemical and physiological effects of 4-(2-Aminoethyl)-3-fluoroaniline are still being studied. However, it has been shown to have a low toxicity profile and does not cause significant adverse effects in animal models. This suggests that it may be safe for use in humans, although further studies are needed to confirm this.

Advantages And Limitations For Lab Experiments

One of the main advantages of 4-(2-Aminoethyl)-3-fluoroaniline is its broad spectrum of biological activities. This makes it a promising candidate for the development of new drugs for cancer, infectious diseases, and inflammatory disorders. Additionally, the synthesis of 4-(2-Aminoethyl)-3-fluoroaniline is relatively simple and can be carried out using commercially available reagents.

One of the limitations of 4-(2-Aminoethyl)-3-fluoroaniline is its poor solubility in water, which can make it difficult to administer in vivo. Additionally, the mechanism of action of this compound is not fully understood, which can make it challenging to optimize its biological activity.

Future Directions

There are several future directions for research on 4-(2-Aminoethyl)-3-fluoroaniline. One potential area of study is the optimization of its biological activity by modifying its chemical structure. This could involve the synthesis of analogs with improved solubility or potency.

Another future direction is the evaluation of 4-(2-Aminoethyl)-3-fluoroaniline in animal models of disease. This could provide valuable information on its safety and efficacy in vivo and could help to identify potential therapeutic applications.

Finally, the development of methods for the targeted delivery of 4-(2-Aminoethyl)-3-fluoroaniline to specific tissues or cells could enhance its therapeutic potential. This could involve the use of nanoparticles or other delivery systems to improve its bioavailability and reduce its toxicity.

Conclusion:

In conclusion, 4-(2-Aminoethyl)-3-fluoroaniline is a promising compound with broad-spectrum biological activities. Its potential applications in medicinal chemistry make it an attractive candidate for the development of new drugs for cancer, infectious diseases, and inflammatory disorders. However, further research is needed to fully understand its mechanism of action and optimize its biological activity.

properties

CAS RN |

180146-79-6 |

|---|---|

Product Name |

4-(2-Aminoethyl)-3-fluoroaniline |

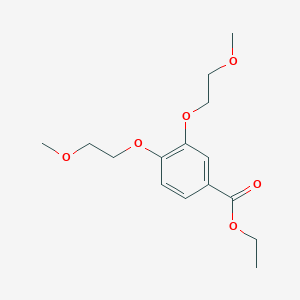

Molecular Formula |

C8H11FN2 |

Molecular Weight |

154.18 g/mol |

IUPAC Name |

4-(2-aminoethyl)-3-fluoroaniline |

InChI |

InChI=1S/C8H11FN2/c9-8-5-7(11)2-1-6(8)3-4-10/h1-2,5H,3-4,10-11H2 |

InChI Key |

FBVPFKKDRHJLNJ-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1N)F)CCN |

Canonical SMILES |

C1=CC(=C(C=C1N)F)CCN |

synonyms |

Benzeneethanamine, 4-amino-2-fluoro- (9CI) |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-Methyl-5-(trifluoromethyl)pyrazol-3-yl]-thiophene-5-carboxaldehyde](/img/structure/B68731.png)

![4-(5,7,7,10,10-Pentamethyl-8,9-dihydronaphtho[2,3-b][1,5]benzodiazepin-12-yl)benzoic acid](/img/structure/B68748.png)